molecular formula C11H13NO B1280676 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 870679-59-7

1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1280676
CAS No.: 870679-59-7
M. Wt: 175.23 g/mol
InChI Key: VNZOYEIMPFFVOO-UHFFFAOYSA-N
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Description

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is known for its unique structure, which includes a benzoannulene ring system fused with a cycloheptenone moiety

Preparation Methods

The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multistep organic reactions. One efficient method involves the condensation of cycloheptanone with malononitrile, followed by reaction with an arylmethylenecyanoacetamide . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways .

Comparison with Similar Compounds

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:

  • 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but different position of the amino group .
  • 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : Contains a carboxylic acid group instead of an amino group . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOYEIMPFFVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468857
Record name 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870679-59-7
Record name 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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